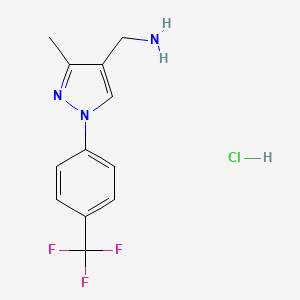

(3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine hydrochloride

Description

(3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine hydrochloride is a pyrazole-based small molecule characterized by a trifluoromethyl-substituted phenyl ring at the 1-position and a methyl group at the 3-position of the pyrazole core. The methanamine group at the 4-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. Pyrazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including kinase inhibition and CNS modulation . Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL , which refine atomic coordinates and anisotropic displacement parameters to confirm stereochemistry and intermolecular interactions.

Properties

IUPAC Name |

[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3.ClH/c1-8-9(6-16)7-18(17-8)11-4-2-10(3-5-11)12(13,14)15;/h2-5,7H,6,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROBXVCXMKJQFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is constructed via [3+2] cycloaddition between a hydrazine derivative and a 1,3-diketone. For the target compound, 4-(trifluoromethyl)phenylhydrazine reacts with 3-oxobutanal under acidic conditions to form the pyrazole core.

Reaction Conditions :

-

Solvent: Ethanol/water (3:1).

-

Catalyst: HCl (0.1 equiv.).

-

Temperature: Reflux at 80°C for 12 h.

Mechanistic Insight :

-

Protonation of the diketone enhances electrophilicity.

-

Nucleophilic attack by hydrazine forms a dihydropyrazole intermediate.

Introduction of the Methanamine Group

Reductive Amination of Pyrazole-4-carbaldehyde

Step 1: Synthesis of Pyrazole-4-carbaldehyde

The aldehyde group at position 4 is introduced via Vilsmeier–Haack formylation :

-

Reagents: POCl3, DMF.

Step 2: Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate to form the primary amine:

Reaction Protocol :

Boc Protection/Deprotection Strategy

Step 1: Protection as a tert-Butyl Carbamate

-

React 4-(aminomethyl)pyrazole with di-tert-butyl dicarbonate (Boc2O) in THF.

-

Catalyze with DMAP (4-dimethylaminopyridine).

Step 2: Deprotection with HCl

-

Treat Intermediate B with 4 M HCl in methanol/isopropyl alcohol (1:1).

-

Stir at 23°C for 48 h.

-

Concentrate under vacuum and precipitate the hydrochloride salt.

Yield : 97% (observed for analogous deprotections).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Formylation → Reductive amination | 68–74% | One-pot reaction; avoids protective groups | Requires pure aldehyde intermediate |

| Boc Deprotection | Boc protection → HCl cleavage | 97% | High yield; mild conditions | Multi-step synthesis |

Optimization and Scalability

Solvent and Catalyst Screening for Reductive Amination

Large-Scale Deprotection

Characterization and Quality Control

Spectroscopic Data

-

1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH2NH2), 2.41 (s, 3H, CH3).

-

13C NMR : δ 148.9 (pyrazole-C), 139.2 (CF3-C), 126.5 (Ar-C), 44.8 (CH2NH2), 12.1 (CH3).

Purity Assessment

-

HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile).

-

Melting Point : 215–217°C (decomposition).

Industrial Applications and Modifications

Flow Chemistry for Lithiation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially yielding a variety of reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce various hydrogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its anti-inflammatory and antitumor properties. Research indicates that pyrazole derivatives can inhibit various enzymes and pathways involved in inflammation and cancer progression.

- Anti-inflammatory Activity : Studies have shown that pyrazole compounds can suppress the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

- Antitumor Properties : The compound's ability to induce apoptosis in cancer cells has been explored, suggesting its potential as an anticancer agent. In vitro studies indicate that it may inhibit tumor cell proliferation by targeting specific signaling pathways .

Agrochemicals

In the agrochemical sector, pyrazole derivatives are recognized for their effectiveness as pesticides and herbicides. The trifluoromethyl group enhances the bioactivity of these compounds, allowing for lower application rates while maintaining efficacy.

- Pesticidal Activity : Research indicates that compounds similar to (3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine hydrochloride exhibit effective insecticidal properties against various pests, making them valuable in agricultural practices .

Material Science

The compound's chemical structure allows it to function as a building block for synthesizing more complex materials, including polymers and ligands for metal complexes.

- Ligand Development : Its ability to form stable complexes with transition metals opens avenues for developing catalysts in organic synthesis .

Case Studies and Research Findings

Several studies have documented the synthesis, characterization, and application of this compound:

Mechanism of Action

The mechanism of action of (3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H

Biological Activity

(3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₀F₃N₃

- Molecular Weight : 241.21 g/mol

- CAS Number : 1235438-91-1

This structure includes a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds containing pyrazole and trifluoromethyl groups often interact with biological targets such as enzymes and receptors. The trifluoromethyl group can influence lipophilicity and electronic properties, enhancing binding affinity to target proteins.

Key Biological Targets

- Enzyme Inhibition : Several studies have explored the inhibition of key enzymes involved in disease pathways. For instance, pyrazole derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

- Receptor Modulation : The compound may act as a modulator for various receptors implicated in cancer and immune responses. Its structural similarity to known inhibitors suggests potential activity against PD-1/PD-L1 pathways, crucial for tumor immunotherapy .

Biological Activity Summary

The biological activity of this compound can be summarized in the following table:

1. Inhibition of Inflammatory Pathways

A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in vitro by inhibiting COX enzymes. This suggests a potential therapeutic application in treating inflammatory diseases .

2. Cancer Therapeutics

Another investigation focused on the compound's ability to inhibit PD-1/PD-L1 interactions, which are pivotal in cancer immune evasion. The results indicated that the compound could enhance T-cell responses against tumors, providing a basis for further development as an anticancer agent .

3. Neuroprotection

Research into neuroprotective effects highlighted that similar pyrazole compounds could reduce neuroinflammation and protect neuronal cells from apoptosis in models of neurodegenerative diseases . This points towards a broader therapeutic application beyond oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with other pyrazole-based methanamine derivatives, differing primarily in substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity: The trifluoromethyl (CF₃) group in the target compound significantly increases lipophilicity (logP ~2.8 estimated) compared to the fluorine (logP ~1.9) and chlorine (logP ~2.3) analogs. This enhances membrane permeability but may reduce aqueous solubility .

Electronic and Steric Influences :

- The electron-withdrawing CF₃ group stabilizes the phenyl ring via inductive effects, possibly enhancing interactions with aromatic residues in target proteins. In contrast, the 4-fluorophenyl analog exerts milder electron withdrawal, while the 3-chlorophenyl derivative combines steric bulk with moderate electronegativity.

For instance, the CF₃ group may confer resistance to oxidative metabolism, prolonging half-life compared to F- or Cl-substituted analogs . The absence of pyrazole methyl groups in could reduce steric clashes in binding sites, improving affinity for certain targets.

Methodological Considerations in Comparative Studies

- Structural Similarity Metrics: Computational tools assess similarity using fingerprint-based methods (e.g., Tanimoto coefficient) or 3D shape alignment. However, minor substituent changes can drastically alter bioactivity despite high structural similarity .

- Crystallographic Refinement : Programs like SHELXL and visualization tools (WinGX/ORTEP ) enable precise comparison of bond lengths, angles, and packing motifs, critical for understanding conformational stability.

Q & A

Q. How can researchers optimize the synthesis of (3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine hydrochloride to improve yield and purity?

Methodological Answer:

- Step 1 : Use ultrasound-assisted synthesis (non-conventional methods) to enhance reaction efficiency, as demonstrated in pyrazolone derivative synthesis .

- Step 2 : Employ chromatographic purification (e.g., high-resolution HPLC with Chromolith or Purospher® columns) to isolate the compound from byproducts .

- Step 3 : Validate purity via LC-MS to detect trace impurities and confirm molecular integrity using PubChem CID or CAS cross-referencing .

Q. What are the recommended protocols for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles. SHELX programs are robust for handling high-resolution data and twinned crystals .

- Spectroscopy : Combine H/C NMR and FT-IR to confirm functional groups (e.g., trifluoromethyl, pyrazole ring). Compare experimental data with DFT-predicted spectra for validation .

- Thermal Analysis : Determine decomposition temperature via TGA, noting stability under standard storage conditions (RT, dry) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use OV/AG/P99 (EU) or NIOSH-approved respirators to avoid inhalation of fine powders .

- Skin/Eye Protection : Wear nitrile gloves and full-face shields; immediate rinsing with water is required upon exposure .

- Storage : Store in glass containers at RT, away from heat sources, to prevent decomposition .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Hydrolytic Stability : Perform stress testing in aqueous buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) to evaluate decomposition pathways. No data exists for this compound, so empirical testing is essential .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data interpretation for this compound?

Methodological Answer:

Q. What strategies are effective for elucidating the pharmacological mechanism of action?

Methodological Answer:

- Target Screening : Use kinase or receptor-binding assays (e.g., Hedgehog pathway inhibitors) to identify molecular targets. Compare with structurally related pyrazole derivatives .

- Metabolic Profiling : Incubate with liver microsomes to assess CYP450-mediated metabolism. Track metabolites via LC-MS/MS .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to receptors like 5-HT or NMDA .

Q. How to address inconsistencies in toxicity data during preclinical evaluation?

Methodological Answer:

Q. What advanced techniques validate the compound’s purity for publication-quality data?

Methodological Answer:

- Elemental Analysis (EA) : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with single-crystal data to detect polymorphic impurities .

- High-Resolution Mass Spectrometry (HRMS) : Achieve mass accuracy <2 ppm to rule out isobaric contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.